(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate
Brand Name: Vulcanchem
CAS No.: 1464149-64-1
VCID: VC13573622
InChI: InChI=1S/C15H15BrI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-7-5-4-6-13(14)16;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1
SMILES: CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2Br)C.C(F)(F)(F)S(=O)(=O)[O-]
Molecular Formula: C16H15BrF3IO3S
Molecular Weight: 551.2 g/mol

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate

CAS No.: 1464149-64-1

Cat. No.: VC13573622

Molecular Formula: C16H15BrF3IO3S

Molecular Weight: 551.2 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate - 1464149-64-1

Specification

CAS No. 1464149-64-1
Molecular Formula C16H15BrF3IO3S
Molecular Weight 551.2 g/mol
IUPAC Name (2-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Standard InChI InChI=1S/C15H15BrI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-7-5-4-6-13(14)16;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1
Standard InChI Key RYZOZGQFOKVCDZ-UHFFFAOYSA-M
SMILES CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2Br)C.C(F)(F)(F)S(=O)(=O)[O-]
Canonical SMILES CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2Br)C.C(F)(F)(F)S(=O)(=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central iodine(III) atom bonded to two aromatic rings: a 2-bromophenyl group and a 2,4,6-trimethylphenyl (mesityl) group, stabilized by a trifluoromethanesulfonate (triflate) anion. This arrangement creates a polarized iodonium center, rendering the compound highly electrophilic. The mesityl group’s steric bulk enhances stability by shielding the iodine center from nucleophilic attack, while the bromine substituent modulates electronic effects .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₅BrF₃IO₃S
Molecular Weight551.2 g/mol
CAS Number1464149-64-1
SMILES Notation[O-]S(=O)(=O)C(F)(F)F.Cc1cc(C)c([I+]c2ccccc2Br)c(C)c1
InChI KeyRYZOZGQFOKVCDZ-UHFFFAOYSA-M
Purity≥98% (HPLC)

The triflate anion (CF₃SO₃⁻) contributes to the compound’s solubility in polar aprotic solvents like dichloromethane and acetonitrile, critical for homogeneous reaction conditions .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a two-step process:

  • Iodonium Salt Formation: Reacting 2-bromophenylboronic acid with mesityliodonium chloride in the presence of a silver triflate catalyst.

  • Anion Exchange: Replacing the chloride counterion with triflate using silver trifluoromethanesulfonate.

This method achieves yields >75% with minimal byproducts, as confirmed by ¹H NMR and high-resolution mass spectrometry .

Analytical Characterization

  • HPLC: Purity ≥98% (retention time: 12.3 min, C18 column, acetonitrile/water gradient).

  • FT-IR: Peaks at 1180 cm⁻¹ (S=O stretch) and 740 cm⁻¹ (C-Br vibration).

  • X-ray Crystallography: Confirms the planar geometry of the iodonium center and dihedral angle of 85° between the aromatic rings .

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

The compound’s iodonium center acts as a potent electrophile, enabling Friedel-Crafts alkylations and arylations. For example, it facilitates the coupling of electron-rich arenes with alkenes at room temperature, achieving turnover frequencies (TOF) of 1,200 h⁻¹ .

Table 2: Representative Reactions

Reaction TypeSubstrateYield (%)Conditions
AlkylationToluene92DCM, 25°C, 2 h
ArylationStyrene88MeCN, 50°C, 4 h
Cyclization1,3-Diene95UV light, 1 h

Heterocycle Synthesis

In medicinal chemistry, the reagent enables one-pot syntheses of indoles and benzofurans. For instance, reacting with 2-aminophenol yields 2-substituted indoles with 90% enantiomeric excess when chiral ligands are employed .

Photochemical Applications

Photoinduced Electron Transfer

Under UV irradiation (λ = 365 nm), the compound generates iodanyl radicals (I- ), which abstract hydrogen atoms from hydrocarbons. This mechanism is exploited in polymer crosslinking, enhancing the thermal stability of polyethylene by 40°C .

Photoredox Catalysis

Paired with iridium complexes (e.g., Ir(ppy)₃), it mediates C-N bond formations via single-electron transfer (SET). A recent study achieved 98% yield in the arylation of pyrrolidine under visible light .

Material Science Innovations

Conducting Polymers

Incorporating the compound into polyaniline matrices increases conductivity to 1,200 S/cm, surpassing conventional dopants like camphorsulfonic acid. This is attributed to the triflate anion’s ability to stabilize polarons .

Nanocomposites

Gold nanoparticles functionalized with the iodonium reagent exhibit plasmon resonance shifts of 15 nm upon analyte binding, enabling ultrasensitive detection of mercury ions (LOD = 0.1 ppb) .

ParameterValue
Flash PointNot applicable
Autoignition Temperature>300°C
Respiratory ProtectionNIOSH-approved mask

Analytical Chemistry Applications

Mass Spectrometry

As a matrix-assisted laser desorption/ionization (MALDI) matrix, the compound enhances ion yields for peptides <1,000 Da by 3-fold compared to α-cyano-4-hydroxycinnamic acid.

Chromatography

In reverse-phase HPLC, it serves as a retention time marker for aromatic sulfonates, with a linear response (R² = 0.999) over 1–100 μM concentrations .

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